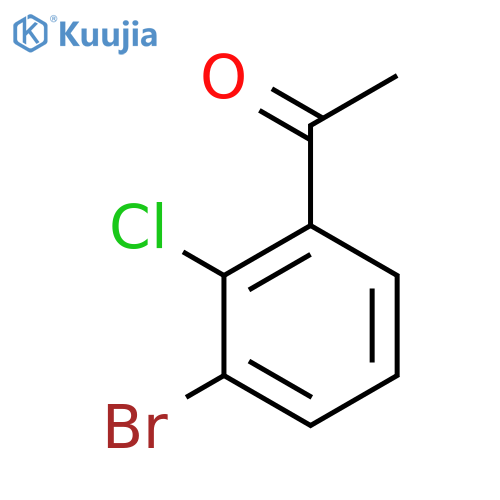Cas no 161957-62-6 (1-(3-bromo-2-chlorophenyl)ethan-1-one)

161957-62-6 structure
商品名:1-(3-bromo-2-chlorophenyl)ethan-1-one
CAS番号:161957-62-6
MF:C8H6BrClO
メガワット:233.489640712738
MDL:MFCD18390299
CID:4609360
PubChem ID:14937360
1-(3-bromo-2-chlorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-BROMO-2-CHLOROPHENYL)ETHANONE
- 1-(3-bromo-2-chlorophenyl)ethan-1-one
- Ethanone, 1-(3-bromo-2-chlorophenyl)-
- 3'-Bromo-2'-chloroacetophenone
- CL9072
- CS-0105739
- 3 inverted exclamation mark -Bromo-2 inverted exclamation mark -chloroacetophenone
- MFCD18390299
- 161957-62-6
- XNQYDIUKOZQSOM-UHFFFAOYSA-N
- DTXSID701295879
- AKOS023450134
- SY122461
- DB-120886
- SCHEMBL2063058
- AS-46198
-
- MDL: MFCD18390299
- インチ: 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
- InChIKey: XNQYDIUKOZQSOM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(C)=O)=C1Cl
計算された属性
- せいみつぶんしりょう: 231.92906 g/mol
- どういたいしつりょう: 231.92906 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 233.49
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1
1-(3-bromo-2-chlorophenyl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB448929-1 g |
1-(3-Bromo-2-chlorophenyl)ethanone, 95%; . |
161957-62-6 | 95% | 1g |
€143.40 | 2023-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FQ670-1g |
1-(3-bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 98% | 1g |
582.0CNY | 2021-07-15 | |
| TRC | B678725-10mg |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| A2B Chem LLC | AA83463-25g |
1-(3-Bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 98% | 25g |
$456.00 | 2024-04-20 | |
| Apollo Scientific | OR52398-100g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 100g |
£3068.00 | 2025-02-20 | |
| Ambeed | A491271-1g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 1g |
$46.0 | 2024-04-23 | |
| Ambeed | A491271-100g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 100g |
$2062.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1528-5.0g |
1-(3-bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 95% | 5.0g |
¥1109.0000 | 2024-07-24 | |
| 1PlusChem | 1P001T0N-5g |
Ethanone, 1-(3-bromo-2-chlorophenyl)- |
161957-62-6 | 98% | 5g |
$94.00 | 2025-02-19 | |
| Aaron | AR001T8Z-100g |
Ethanone, 1-(3-bromo-2-chlorophenyl)- |
161957-62-6 | 98% | 100g |
$1588.00 | 2025-01-21 |
1-(3-bromo-2-chlorophenyl)ethan-1-one 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
161957-62-6 (1-(3-bromo-2-chlorophenyl)ethan-1-one) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:161957-62-6)1-(3-bromo-2-chlorophenyl)ethan-1-one

清らかである:99%/99%
はかる:25g/100g
価格 ($):562.0/1856.0